molecular formula C11H11NOS B12980119 Imino(methyl)(naphthalen-1-yl)-l6-sulfanone

Imino(methyl)(naphthalen-1-yl)-l6-sulfanone

Cat. No.: B12980119
M. Wt: 205.28 g/mol
InChI Key: NUNLJANZQLWRMF-UHFFFAOYSA-N
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Description

Imino(methyl)(naphthalen-1-yl)-l6-sulfanone is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of an imino group, a methyl group, and a sulfanone group attached to a naphthalene ring. Naphthalene derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(methyl)(naphthalen-1-yl)-l6-sulfanone can be achieved through multi-component reactions involving substituted benzaldehydes, 2-naphthol, and amides. These reactions are typically carried out under solvent-free conditions at elevated temperatures, such as 80°C . The use of magnetic nanoparticle-supported Schiff base metal catalysts, such as Cu(II) or Zn(II) complexes, can facilitate the reaction and allow for the reuse of the catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve similar multi-component reactions, but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, solvent-free conditions and the use of recyclable catalysts contribute to the sustainability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Imino(methyl)(naphthalen-1-yl)-l6-sulfanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. These reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 80°C.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted naphthalene derivatives. These products can have various applications in medicinal chemistry and material science.

Scientific Research Applications

Imino(methyl)(naphthalen-1-yl)-l6-sulfanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Imino(methyl)(naphthalen-1-yl)-l6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the growth of microbial cells by interfering with cell wall synthesis and membrane integrity . Additionally, the compound can induce oxidative stress in cancer cells, leading to cell death.

Comparison with Similar Compounds

Imino(methyl)(naphthalen-1-yl)-l6-sulfanone can be compared with other naphthalene derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

imino-methyl-naphthalen-1-yl-oxo-λ6-sulfane

InChI

InChI=1S/C11H11NOS/c1-14(12,13)11-8-4-6-9-5-2-3-7-10(9)11/h2-8,12H,1H3

InChI Key

NUNLJANZQLWRMF-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

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